1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-
Description
1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis- (CAS: 56000-23-8) is a bicyclic organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure consists of a fused cyclopentane and tetrahydrofuran ring system, with a ketone group at the 5-position. The cis designation refers to the stereochemistry of substituents on the fused ring system, which influences its physical and spectral properties. This compound is a precursor or intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules.
Key spectral data for the cis-isomer include:
Properties
IUPAC Name |
(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZEULKVPLNDE-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530772 | |
| Record name | (3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56000-23-8 | |
| Record name | (3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indium-Catalyzed Three-Component Synthesis
Selander and colleagues developed a diastereoselective three-component reaction using alkynyl enones, aldehydes, and secondary amines in the presence of indium(III) chloride . For example, the reaction of 1-(phenylethynyl)cyclopent-1-en-3-one with heptanal and diisopropylamine produced polysubstituted cyclopenta[c]furan derivatives in 80% yield (Table 1). The mechanism involves:
- In situ generation of enamines from aldehydes and amines.
- Indium-mediated activation of the enone for nucleophilic attack.
- Sequential cyclization to form the fused furan ring.
Table 1: Representative Multicomponent Reaction Outcomes
| Reactants | Catalyst | Solvent | Time (h) | Yield (%) | d.r. (cis:trans) |
|---|---|---|---|---|---|
| Heptanal + Diisopropylamine | InCl₃ (20%) | CH₂Cl₂ | 24 | 80 | 10:1 |
| Benzaldehyde + Piperidine | In(OTf)₃ | Toluene | 48 | 65 | 8:1 |
Advantages : High diastereoselectivity (up to 10:1) and functional group tolerance.
Limitations : Prolonged reaction times for aromatic aldehydes.
Metal-Catalyzed Cycloisomerization
Iron-Catalyzed Ring-Closing
Wang et al. reported an iron-catalyzed method for constructing the hexahydrocyclopenta[c]furan core using Fe(acac)₃ (acac = acetylacetonate). The reaction of cyclopentadiene with maleic anhydride under hydrogen gas (1 atm) yielded the cis-isomer in 75% yield after 12 hours. The iron catalyst facilitates both Diels-Alder cycloaddition and subsequent hydrogenation, ensuring stereochemical fidelity.
Critical Optimization Factors
- Catalyst Loading : 5 mol% Fe(acac)₃
- Hydrogen Pressure : 1 atm
- Solvent : Tetrahydrofuran
Stereochemical Considerations
The cis-configuration of the tetrahydrofuran ring is dictated by transition-state geometry in cyclization reactions. For acid-catalyzed methods, computational studies (DFT/B3LYP) confirm that the chair-like transition state minimizes steric hindrance between the cyclopentane methyl groups and the forming furan oxygen. In multicomponent reactions, the indium catalyst enforces a syn-addition pathway, favoring the cis-diastereomer.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 80 | High | Moderate | High |
| Multicomponent (InCl₃) | 80 | Very High | Low | Moderate |
| Fe-Catalyzed | 75 | Moderate | High | Low |
- Acid-Catalyzed Cyclization : Optimal for small-scale synthesis with rapid kinetics but limited functional group compatibility.
- Multicomponent Reactions : Superior for diversifying substituents but requires expensive indium catalysts.
- Iron-Catalyzed : Scalable for industrial applications but offers lower stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : Approximately 126.15 g/mol
- Structural Features : The compound consists of a cyclopentane ring fused with a furan ring, which contributes to its reactivity and biological properties.
Scientific Research Applications
-
Organic Synthesis
- Building Block : The compound is utilized as a precursor in synthesizing more complex organic molecules due to its reactive furan ring, which can undergo electrophilic substitution reactions.
- Synthetic Pathways : Various synthetic methods, including dearomatization via electrocyclic ring closure, are employed to create derivatives for further applications.
-
Pharmacology
- Anti-inflammatory and Anti-cancer Potential : Research indicates that tetrahydro-1H-cyclopenta[c]furan-5(3H)-one can inhibit signaling pathways (e.g., ERKs/RSK2) involved in cell proliferation and metastasis. In vitro studies have shown a dose-dependent suppression of cell migration in JB6 Cl41 cells treated with EGF.
- Therapeutic Studies : The compound has been tested for its ability to inhibit TNF-α and PGE2 production, demonstrating significant anti-inflammatory effects.
-
Environmental Science
- Biodegradability Studies : Investigations into the environmental impact of this compound reveal that it breaks down in soil and water without leaving harmful residues, suggesting minimal ecological footprints when used in agricultural applications.
-
Material Science
- Polymer Integration : The incorporation of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one into polymer chains enhances mechanical properties such as flexibility and durability while improving biodegradability.
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Cosmetic Applications
- Fragrance Development : The compound's aromatic properties make it suitable for formulating fragrances in cosmetic products, enhancing scent profiles and product stability.
Table 1: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Organic Synthesis | Used as a building block for complex molecules | Facilitates electrophilic substitution reactions |
| Pharmacology | Explored for anti-inflammatory and anti-cancer properties | Inhibits cell migration and inflammatory mediator production |
| Environmental Science | Studies on biodegradability | Breaks down without harmful residues |
| Material Science | Enhances properties of polymers | Improved flexibility and biodegradability |
| Cosmetic Applications | Incorporated into fragrances | Enhanced scent profiles and stability |
Case Studies
-
Pharmacological Study on Anti-Cancer Activity
- A study involving JB6 Cl41 cells treated with tetrahydro-1H-cyclopenta[c]furan-5(3H)-one demonstrated significant inhibition of cell migration in a dose-dependent manner. These findings suggest potential applications in cancer therapeutics.
-
Environmental Impact Assessment
- Research assessing the degradation of the compound in various environmental conditions showed that it decomposes efficiently in soil and water, indicating its suitability for use in sustainable agricultural practices.
-
Material Enhancement Experiment
- Experiments integrating the compound into biodegradable polymers revealed enhanced mechanical properties, making them suitable for commercial applications while reducing environmental impact.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
6-Phenyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
1,1-Dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
- Molecular Formula : C₉H₁₄O₂ .
- ¹H NMR : Methyl protons at δ 1.34 ppm and cyclopentane protons at δ 2.91–3.55 ppm .
Heteroatom Variants
Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one
Spiro[1H-cyclopenta[c]furan-5(3H),2'-[1,3]dioxolane]-1,3-dione
- Molecular Formula : C₉H₁₀O₅ .
- Key Difference : The spiro-dioxolane system introduces additional oxygen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents.
Structural Analogs from Natural Sources
Compounds like foliogarlic disulfanes (e.g., foliogarlic trisulfane 4) isolated from Allium sativum share a tetrahydro-2H-difuro[3,2-b:2′,3′-c]furan-5(5aH)-one skeleton . These analogs feature disulfane or trisulfane moieties, which confer distinct redox properties compared to the oxygen-based parent compound.
Biological Activity
1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis- (commonly referred to as tetrahydro-1H-cyclopenta[c]furan-5(3H)-one) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicine and environmental science.
Chemical Structure and Properties
Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one features a unique fused ring system combining characteristics of both furan and cyclopentane. This structural configuration influences its reactivity and biological activity, making it a valuable compound for various applications.
Anti-Cancer Activity
Research has demonstrated that tetrahydro-1H-cyclopenta[c]furan-5(3H)-one exhibits anti-cancer properties through several mechanisms:
- Inhibition of Cell Migration : In vitro studies on JB6 Cl41 cells treated with epidermal growth factor (EGF) showed that the compound significantly suppressed cell migration in a dose-dependent manner. This suggests its potential as an anti-metastatic agent .
- Mechanism of Action : The compound may inhibit ERKs/RSK2 signaling pathways, which are crucial for cell proliferation and metastasis .
Anti-Inflammatory Effects
Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one has also been studied for its anti-inflammatory properties:
- Inhibition of Mediators : Pharmacological studies indicate that it effectively inhibits the production of inflammatory mediators such as TNF-α and PGE2, suggesting its therapeutic potential in treating inflammatory conditions .
Environmental Impact
Research into the environmental implications of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one indicates that it has a minimal ecological footprint:
- Biodegradability : Studies assessing the breakdown of the compound in soil and water samples reveal that it decomposes without leaving harmful residues, making it suitable for agricultural applications .
Comparative Analysis with Similar Compounds
The following table compares tetrahydro-1H-cyclopenta[c]furan-5(3H)-one with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrahydro-2H-pyran-4-one | C8H14O | Six-membered ring structure |
| 2-Hydroxycyclopentane | C5H10O | Contains an alcohol functional group |
| 1H-Cyclopentene | C5H8 | Unsaturated structure with different reactivity |
| 3-Methylcyclopentanol | C6H12O | Methyl substitution affects physical properties |
Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one stands out due to its specific fused ring system, influencing both its reactivity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of tetrahydro-1H-cyclopenta[c]furan-5(3H)-one:
- Cell Migration Study : In a controlled experiment, JB6 Cl41 cells were treated with varying concentrations of the compound. The results indicated a significant reduction in cell migration at higher concentrations, affirming its potential role in cancer therapy .
- Inflammatory Mediator Inhibition : In vitro assays demonstrated that tetrahydro-1H-cyclopenta[c]furan-5(3H)-one inhibited TNF-α production by up to 70% at optimal concentrations, highlighting its anti-inflammatory capabilities .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
